
beta-1-Indazolealanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Beta-1-Indazolealanine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for beta-1-indazolealanine, and how can researchers optimize reaction yields?
Methodological considerations:
- Route selection : Prioritize routes with documented reproducibility, such as solid-phase peptide synthesis (SPPS) or catalytic coupling reactions. Validate intermediates via 1H/13C NMR and LC-MS .
- Yield optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, a 2k factorial design can identify critical factors affecting yield .
- Purity validation : Employ HPLC with UV/Vis or MS detection (e.g., C18 columns, gradient elution) to confirm ≥95% purity. Reference analytical protocols from peer-reviewed studies .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological steps:
- Structural analysis : Combine FT-IR (amide I/II bands) and 1H NMR (δ 7.2–8.5 ppm for indazole protons) to confirm backbone integrity .
- Physicochemical profiling : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., MarvinSuite). Measure solubility in PBS (pH 7.4) using UV spectrophotometry .
- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures, critical for storage and handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?
Analytical framework:
- Data triangulation : Compare results across assays (e.g., kinase inhibition vs. cellular proliferation) to identify context-dependent effects. For example, discrepancies may arise from cell-line-specific metabolic pathways .
- Dose-response validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and controls (e.g., vehicle-only and positive controls). Apply Bland-Altman plots to assess inter-study variability .
- Mechanistic studies : Use CRISPR/Cas9 knockouts or siRNA silencing to isolate target pathways. Cross-reference with omics datasets (e.g., proteomics) to confirm off-target effects .
Q. What computational strategies are effective for predicting this compound’s binding affinity to novel targets?
Methodological recommendations:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of homologous proteins. Validate docking poses via MD simulations (e.g., GROMACS) to assess stability over 100 ns .
- Free-energy calculations : Apply MM/GBSA or FEP+ to quantify binding energies. For example, ΔG < -8 kcal/mol suggests high affinity, but validate with SPR or ITC .
- ADMET prediction : Leverage SwissADME or ADMETLab 2.0 to forecast bioavailability and toxicity, prioritizing candidates with CNS MPO scores >4 .
Q. How should researchers design assays to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Experimental design:
- In vivo PK : Administer via IV/PO routes in rodents (n ≥ 6/group). Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS (LLOQ ≤ 1 ng/mL) .
- Tissue distribution : Use whole-body autoradiography or MALDI imaging to map compound localization .
- PD endpoints : Corrogate plasma concentrations with biomarker changes (e.g., enzyme activity in target tissues). Apply Hill equations to model EC50 values .
Q. Methodological Pitfalls and Solutions
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Root-cause analysis : Track impurities via LC-HRMS and trace metal analysis (ICP-MS). For example, Pd contamination from Suzuki couplings may inhibit biological assays .
- Standardization : Adopt ICH Q11 guidelines for critical process parameters (CPPs) and quality attributes (CQAs). Use statistical process control (SPC) charts for real-time monitoring .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Nonlinear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC50. Compare models (e.g., log-logistic vs. Hill) via AIC/BIC .
- Resampling techniques : Apply bootstrapping (n = 10,000 iterations) to estimate 95% CIs for EC50. Use ANOVA with Tukey’s post hoc test for multi-group comparisons .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical reporting of this compound’s preclinical safety data?
- ARRIVE 2.0 compliance : Report animal studies with detailed methods (e.g., randomization, blinding) and negative results. Use SYRCLE’s risk-of-bias tool .
- Data transparency : Deposit raw spectra, chromatograms, and animal datasets in repositories like Zenodo or Figshare. Cite DOIs in publications .
Q. What strategies enhance reproducibility in this compound research?
Eigenschaften
CAS-Nummer |
102293-15-2 |
---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-indazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
VXGGDWZWROEXQG-QMMMGPOBSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=NN2C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |
Synonyme |
eta-1-indazole-L-alanine beta-1-indazolealanine BIZA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.